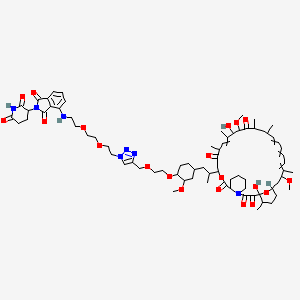

FKBP12 PROTAC RC32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H107N7O20 |

|---|---|

Molecular Weight |

1426.7 g/mol |

IUPAC Name |

12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88) |

InChI Key |

XCSUEITWRRFFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC RC32

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12). This document details the molecular interactions, downstream signaling effects, and key experimental data and protocols associated with RC32.

Core Mechanism of Action: Targeted Protein Degradation

RC32 operates through the PROTAC technology, which co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate a target protein.[1][2] This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3]

In the case of RC32, the molecule is a conjugate of Rapamycin, which serves as the FKBP12-binding ligand, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] The binding of RC32 to both FKBP12 and CRBN facilitates the formation of a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate FKBP12, marking it for degradation by the 26S proteasome.[1][2] This process of ubiquitination and subsequent degradation is dependent on the proteasome, as inhibition of the proteasome with agents like bortezomib (B1684674) or carfilzomib (B1684676) blocks RC32-induced FKBP12 degradation.[2]

The specificity of this degradation is confirmed by competition experiments where the addition of Rapamycin or Pomalidomide rescues FKBP12 from degradation by RC32.[2]

Caption: RC32 forms a ternary complex with FKBP12 and CRBN, leading to FKBP12 ubiquitination and proteasomal degradation.

Downstream Signaling Effects: Activation of BMP Signaling

FKBP12 is known to associate with the Bone Morphogenetic Protein (BMP) receptor, acting as an inhibitor of uncontrolled BMP signaling activation.[5] By inducing the degradation of FKBP12, RC32 effectively removes this inhibitory control, leading to the activation of the BMP signaling pathway.[5][6] This activation has been shown to upregulate hepcidin (B1576463) expression, a key regulator of iron homeostasis.[6]

Importantly, RC32-mediated FKBP12 degradation and subsequent BMP signaling activation occur without the immunosuppressive side effects associated with traditional FKBP12 binders like FK506 and Rapamycin.[5][6] Studies have shown that RC32 does not inhibit mTOR or Calcineurin, key mediators of the immunosuppressive effects of Rapamycin and FK506, respectively.[5][6]

Caption: RC32 degrades FKBP12, activating BMP signaling without affecting mTOR or Calcineurin pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of RC32 in vitro and in vivo.

Table 1: In Vitro Degradation Efficiency of RC32

| Cell Line | Species | DC50 (nM) | Treatment Duration (hours) | Reference |

| Jurkat | Human | ~0.3 | 12 | [4] |

| Hep3B | Human | 0.9 | Not Specified | [6] |

| HuH7 | Human | 0.4 | Not Specified | [6] |

| Multiple Myeloma Lines | Human | pM range | 4 | [3] |

Table 2: In Vivo Degradation Efficiency of RC32

| Animal Model | Administration Route | Dosage | Treatment Duration | Outcome | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Degradation of FKBP12 in most organs (except brain) | [4] |

| Mice | Oral | 60 mg/kg, twice a day | 1 day | Significant degradation of FKBP12 | [4] |

| Bama Pigs (20 kg) | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Efficient degradation of FKBP12 in most organs examined | [4] |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [4] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature for characterizing the mechanism of action of RC32.

Western Blotting for FKBP12 Degradation

Objective: To quantify the degradation of FKBP12 protein in cells treated with RC32.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat, Hep3B) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 12 hours).[1][4] For control experiments, pre-treat cells with proteasome inhibitors (e.g., bortezomib, carfilzomib) or competitor ligands (Rapamycin, Pomalidomide) for 3 hours before adding RC32.[1][2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[1]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control to determine the relative protein levels.

Caption: Workflow for assessing RC32-induced FKBP12 degradation via Western blotting.

Cell Viability Assay

Objective: To assess the effect of RC32 on the viability of cells, particularly in the context of potentiating BMP-induced cell death in cancer cells.[7]

Protocol:

-

Cell Seeding: Seed cells (e.g., multiple myeloma cell lines) in 96-well plates at a suitable density.

-

Treatment: Treat the cells with a dose range of RC32, either alone or in combination with a fixed dose of a BMP ligand (e.g., BMP6).[3] Include vehicle-treated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions to allow for signal stabilization.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Normalize the viability of treated cells to that of the vehicle-treated control cells. Plot the dose-response curves to determine the IC50 values if applicable.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of RC32 in degrading FKBP12 in various tissues.

Protocol:

-

Animal Models: Utilize appropriate animal models such as mice, rats, Bama pigs, or rhesus monkeys.[4][8]

-

Compound Formulation:

-

For intraperitoneal (i.p.) injection, a sample formulation involves preparing a stock solution in DMSO and then sequentially adding co-solvents like PEG300, Tween-80, and saline.[4] For example, a final solution could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

For oral administration, a suitable formulation for the desired dosage should be prepared.

-

-

Dosing and Administration:

-

Administer RC32 to the animals via the chosen route (e.g., i.p. or oral) at the specified dosage and frequency (e.g., 30 mg/kg, twice a day).[4]

-

Include a vehicle control group receiving the same formulation without RC32.

-

-

Tissue Collection: At the end of the treatment period, euthanize the animals and harvest various organs and tissues (e.g., heart, liver, kidney, spleen, lung, stomach).[4]

-

Protein Extraction and Analysis:

-

Homogenize the collected tissues and extract proteins using a suitable lysis buffer.

-

Quantify the protein concentration.

-

Analyze the levels of FKBP12 in the tissue lysates by Western blotting as described in Protocol 4.1.

-

This guide provides a foundational understanding of the FKBP12 PROTAC RC32. For further detailed information, consulting the primary research articles is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nva.sikt.no [nva.sikt.no]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to FKBP12 PROTAC RC32

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the 12-kDa FK506-binding protein (FKBP12). Structurally, RC32 is a heterobifunctional molecule that conjugates Rapamycin, a high-affinity ligand for FKBP12, with Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This conjugation is achieved through a polyethylene (B3416737) glycol (PEG) linker.[1] The tripartite structure of RC32 enables the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown strategy has demonstrated efficacy in various cell lines and in vivo models, including mice, rats, pigs, and rhesus monkeys, making it a valuable tool for studying the physiological roles of FKBP12.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ | [2] |

| Molecular Weight | 1426.69 g/mol | [2] |

| CAS Number | 2375555-66-9 | [2] |

Mechanism of Action

The mechanism of action for RC32 follows the established paradigm for PROTACs. By simultaneously binding to FKBP12 and the CRBN E3 ligase, RC32 induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The RC32 molecule is subsequently released and can catalytically induce the degradation of multiple FKBP12 proteins.[3]

Quantitative In Vitro Degradation Data

| Cell Line | DC₅₀ | Incubation Time | Reference |

| Jurkat | ~0.3 nM | 12 hours | [2] |

Quantitative In Vivo Degradation Data

| Animal Model | Dosage | Administration Route | Duration | Organs with Significant Degradation | Reference |

| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach, Eyes | [2] |

| Mice | 60 mg/kg, twice a day | Oral | 1 day | Most organs (except brain) | [2] |

| Bama Pigs | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Most organs examined | [2] |

| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach | [2] |

Experimental Protocols

In Vitro FKBP12 Degradation Assay in Jurkat Cells

This protocol outlines the methodology for assessing the degradation of FKBP12 in a human T lymphocyte cell line.

1. Cell Culture:

-

Jurkat, Clone E6-1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO₂.[4][5]

-

Cell density should be maintained between 1 x 10⁵ and 3 x 10⁶ viable cells/mL.[6]

2. PROTAC Treatment:

-

Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Prepare a stock solution of RC32 in DMSO.

-

On the day of treatment, prepare serial dilutions of RC32 in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2] A vehicle control (DMSO only) must be included.

-

Add the RC32-containing medium or vehicle control to the cells and incubate for the specified duration (e.g., 12 hours).[2]

3. Cell Lysis:

-

Following incubation, harvest the cells by centrifugation at 1,200 rpm for 5 minutes.[4]

-

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7] Incubate on ice for 30 minutes with intermittent vortexing.[7]

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7] The supernatant contains the total protein extract.

4. Western Blot Analysis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.[7]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.[7]

-

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[7]

-

Quantify band intensities using densitometry software to determine the percentage of FKBP12 degradation relative to the vehicle control.

In Vivo FKBP12 Degradation in Mice

This protocol provides a general framework for assessing the in vivo efficacy of RC32. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animal Husbandry:

-

Use male and female mice of a specified strain (e.g., C57BL/6).

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. RC32 Formulation and Administration:

-

For intraperitoneal (i.p.) injection, prepare a suspension of RC32. A typical formulation involves first creating a stock solution in DMSO, then diluting with PEG300, Tween-80, and saline.[2] For example, a 1 mg/mL suspension can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Administer RC32 via i.p. injection at the specified dosage (e.g., 30 mg/kg).[2] The injection volume should not exceed 10 mL/kg.[8]

-

Administer the dose twice daily for the duration of the study (e.g., 1 day).[2] A vehicle control group receiving the same formulation without RC32 is essential.

3. Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice using an approved method.

-

Immediately dissect and collect various organs and tissues (e.g., heart, liver, kidney, spleen, brain).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

4. Protein Extraction and Western Blot:

-

Homogenize the frozen tissues in RIPA buffer with protease inhibitors.

-

Follow the Western Blot Analysis protocol as described for the in vitro assay (steps 4 onwards) to determine the levels of FKBP12 in each tissue.

Signaling Pathway Involvement

RC32-mediated degradation of FKBP12 has been shown to impact the Bone Morphogenetic Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor-β (TGF-β) superfamily. FKBP12 is a known inhibitor of the type I BMP receptors. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling cascade. This results in the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the expression of target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]

- 6. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

- 7. researchgate.net [researchgate.net]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

RC32 PROTAC: A Technical Guide to Targeted FKBP12 Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of RC32, a potent PROTAC designed to specifically target the FKBP12 protein for degradation. RC32 has demonstrated efficacy in a wide range of models, from cell cultures to non-human primates, making it a valuable tool for studying FKBP12 function and a potential therapeutic agent.[1][2]

Core Mechanism of Action

RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Specifically, RC32 utilizes a rapamycin (B549165) moiety to bind to FKBP12 and a pomalidomide (B1683931) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]

The fundamental mechanism of RC32 action involves the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the FKBP12 protein. Poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule, RC32, is subsequently released and can act catalytically to induce the degradation of additional FKBP12 proteins.[5]

Quantitative Data Summary

RC32 has demonstrated potent and efficient degradation of FKBP12 across various platforms. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: In Vitro Degradation Efficacy

| Cell Line | Species | Parameter | Value | Treatment Duration |

| Jurkat | Human | DC₅₀ | ~0.3 nM | 12 hours |

| Various | Human, Rat, Mouse, Chicken | Degradation | Efficient | 12 hours (100 nM) |

| Primary Cardiac Myocytes | N/A | Degradation | Efficient | 12 hours (1 µM) |

Table 2: In Vivo Administration and Efficacy

| Animal Model | Administration Route | Dosage | Outcome |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day for 1 day | Degradation in most organs (except brain).[1][4] |

| Mice | Oral (p.o.) | 60 mg/kg, twice a day for 1 day | Significant FKBP12 degradation.[4] |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 2 days | Efficient degradation in most organs.[4] |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, stomach.[4] |

Signaling Pathway Modulation

FKBP12 is a known negative regulator of Bone Morphogenetic Protein (BMP) signaling. It binds to BMP type I receptors, preventing their activation. By degrading FKBP12, RC32 can release this inhibition, leading to the potentiation of BMP signaling pathways, such as SMAD1/5 activation.[6][7] This has potential therapeutic applications in diseases related to BMP signaling deficiencies.[6] Importantly, unlike the parent molecule rapamycin, RC32 does not inhibit mTOR or Calcineurin, thus avoiding immunosuppressive side effects.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of RC32.

This protocol is used to determine the dose-dependent degradation of FKBP12 in cell culture.

-

Cell Culture: Plate cells (e.g., Jurkat cells) in appropriate culture medium and allow them to adhere or reach a suitable confluency.

-

Compound Preparation: Prepare a stock solution of RC32 in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

Treatment: Treat the cells with the varying concentrations of RC32 or vehicle control (DMSO) for a specified duration (e.g., 12 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., ß-Actin or GAPDH) to ensure equal protein loading.[3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate DC₅₀ (the concentration at which 50% of the protein is degraded).[4]

These assays confirm that degradation is mediated by the proteasome and requires RC32 to bind both FKBP12 and CRBN.

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM bortezomib (B1684674) or carfilzomib) for 3 hours before adding RC32 (e.g., 10 nM).[2][3] A blockage of RC32-induced degradation confirms dependence on the proteasome.[2]

-

Competition Assay: Co-treat cells with a fixed concentration of RC32 and an excess of a competitive binder.

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

FKBP12: A Comprehensive Technical Guide to its Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK506-binding protein 12 (FKBP12) is a small, highly conserved 12 kDa cytosolic protein that belongs to the immunophilin family.[1] It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and function.[1][2] Beyond its enzymatic role, FKBP12 is a key regulator in several critical signaling pathways and serves as the primary intracellular receptor for the immunosuppressive drugs tacrolimus (B1663567) (FK506) and sirolimus (rapamycin).[1] This guide provides an in-depth technical overview of FKBP12's core functions, its involvement in major signaling cascades, and detailed experimental protocols for its study.

Core Functions of FKBP12

FKBP12's physiological significance extends beyond its intrinsic enzymatic activity. It acts as a molecular switch and scaffold, modulating the activity of several key cellular players:

-

Immunosuppression: The most well-characterized function of FKBP12 is its role in mediating the effects of immunosuppressive drugs. The FKBP12-tacrolimus complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase, thereby blocking T-cell activation.[1] Similarly, the FKBP12-rapamycin complex binds to the mTOR (mechanistic target of rapamycin) kinase, inhibiting its function and leading to immunosuppression and anti-proliferative effects.[3]

-

Regulation of Intracellular Calcium Release: FKBP12 is a crucial component of the ryanodine (B192298) receptor (RyR) and inositol (B14025) trisphosphate receptor (IP3R) calcium channels, which are essential for calcium signaling in various cell types, including muscle and neurons. FKBP12 is thought to stabilize the closed state of these channels, preventing aberrant calcium leakage.

-

Modulation of Signaling Pathways: FKBP12 is an integral regulator of the Transforming Growth Factor-β (TGF-β) and mTOR signaling pathways. It directly interacts with the type I TGF-β receptor, preventing its ligand-independent activation.[4] In the mTOR pathway, it acts as the receptor for rapamycin, which then allosterically inhibits mTORC1.[3]

Quantitative Data: Ligand Binding Affinities

The interaction of various ligands with FKBP12 has been extensively studied. The following tables summarize key binding affinity data.

| Ligand | Binding Affinity (K_i) | Cell Line/Assay Condition | Reference |

| Rapamycin | 0.9 nM | Not specified | [5] |

| FK506 | 200 nM | Not specified | [5] |

| Rapamycin | 3.7 ± 0.9 nM | Not specified | [5] |

| FK506 | 104 ± 14 nM | Not specified | [5] |

| FK506 | ~1.7 nM | Peptidyl-prolyl cis-trans isomerization assay | [6] |

| Ligand | Inhibition Constant (IC_50) | Cell Line/Assay Condition | Reference |

| Rapamycin | 0.1 nM | HEK293 cells | [3] |

| SLF | 2.6 µM | FKBP12 | [3] |

| Rapamycin | 0.039 ± 0.006 µM | FRB with FKPB12-FSM | [7] |

| Compound 7 | 92.9 ± 20.9 µM | FRB with FKPB12-FSM | [7][8] |

| Compound 9a | 56.3 ± 10.3 µM | FRB with FKPB12-FSM | [7] |

| Compound 9b | 54.0 ± 6.2 µM | FRB with FKPB12-FSM | [7] |

| Compound 10a | 49.7 ± 4.7 µM | FRB with FKPB12-FSM | [7] |

| Compound 10b | 63.1 ± 6.1 µM | FRB with FKPB12-FSM | [7] |

| Compound 10c | 0.56 µM | FRB with FKPB12-FSM | [7] |

| Compound 10d | 0.63 µM | FRB with FKPB12-FSM | [7] |

| Compound 10e | 1.82 µM | FRB with FKPB12-FSM | [7] |

| Compound 10f | 0.18 µM | FRB with FKPB12-FSM | [7] |

| Ligand | Dissociation Constant (K_d) | Cell Line/Assay Condition | Reference |

| WDB002 | ~4 nM | Not specified | [6] |

| FRAP fragments | ~5 nM | FKBP12-rapamycin binding | [9] |

Signaling Pathways Involving FKBP12

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. FKBP12 is the intracellular receptor for rapamycin, which, upon binding, forms a complex that allosterically inhibits mTORC1.

Caption: FKBP12 in the mTOR signaling pathway.

TGF-β Signaling Pathway

FKBP12 plays a crucial inhibitory role in the TGF-β signaling pathway by binding to the TGF-β type I receptor (TGFβRI), preventing its ligand-independent activation.[4][10] Upon ligand binding, FKBP12 dissociates, allowing for receptor activation and downstream signaling.[4]

Caption: FKBP12's inhibitory role in TGF-β signaling.

Calcineurin Signaling Pathway

The immunosuppressive effects of tacrolimus (FK506) are mediated through FKBP12. The FKBP12-FK506 complex directly binds to and inhibits the phosphatase activity of calcineurin.

Caption: FKBP12-mediated inhibition of calcineurin.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of FKBP12 and Interacting Proteins

This protocol describes the immunoprecipitation of FKBP12 to identify and study its interacting partners.[11][12][13][14]

Caption: A typical co-immunoprecipitation workflow.

1. Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation:

-

Add an appropriate amount of anti-FKBP12 antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

5. Elution:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein complex.

-

Centrifuge to pellet the beads and collect the supernatant.

6. Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of binding partners.

In Vitro mTOR Kinase Assay

This assay measures the kinase activity of mTORC1 and its inhibition by the FKBP12-rapamycin complex.[15][16][17]

1. Immunoprecipitation of mTORC1:

-

Lyse cells expressing tagged mTOR (e.g., Myc-mTOR) as described in the Co-IP protocol.

-

Immunoprecipitate mTORC1 using an anti-tag antibody (e.g., anti-Myc) and Protein A/G beads.

-

Wash the immunoprecipitates twice with lysis buffer and once with mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

2. Kinase Reaction:

-

Resuspend the mTORC1-bead complex in 30 µL of kinase assay buffer.

-

For inhibition, pre-incubate the complex with the FKBP12-rapamycin complex (pre-formed by incubating recombinant FKBP12 and rapamycin) for 15 minutes at room temperature.

-

Add a substrate such as recombinant 4E-BP1.

-

Initiate the kinase reaction by adding ATP (final concentration ~100 µM) and incubate at 30°C for 20-30 minutes with gentle shaking.

3. Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the phosphorylation of the substrate by SDS-PAGE and Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This chymotrypsin-coupled assay measures the PPIase activity of FKBP12.[18][19][20][21]

1. Reagents:

-

Assay buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl.

-

Substrate: N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA).

-

α-chymotrypsin.

-

Recombinant FKBP12.

2. Assay Procedure:

-

Equilibrate all reagents to the assay temperature (e.g., 10°C).

-

In a cuvette, mix the assay buffer, α-chymotrypsin, and FKBP12.

-

Initiate the reaction by adding the substrate.

-

The cis isomer of the substrate is converted to the trans isomer by FKBP12.

-

The trans isomer is cleaved by chymotrypsin, releasing p-nitroaniline.

-

Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

3. Data Analysis:

-

The rate of the reaction is proportional to the PPIase activity of FKBP12.

-

Inhibition can be measured by pre-incubating FKBP12 with an inhibitor before adding the substrate.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.[22][23][24][25][26]

1. Sample Preparation:

-

Dialyze both FKBP12 and the ligand extensively against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of both protein and ligand.

-

Degas both solutions immediately before the experiment.

2. ITC Experiment:

-

Load the FKBP12 solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe at a concentration typically 10-20 fold higher than the protein concentration.

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Record the heat released or absorbed after each injection.

3. Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique to monitor biomolecular interactions in real-time, providing kinetic parameters (association and dissociation rates).[27][28][29][30]

1. Sensor Chip Preparation:

-

Immobilize recombinant FKBP12 onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

-

A reference flow cell should be prepared in parallel (e.g., by blocking the surface or immobilizing an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

2. Binding Analysis:

-

Inject a series of concentrations of the analyte (ligand) over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (in Resonance Units, RU) in real-time during the association phase.

-

After the injection, flow buffer over the surface to monitor the dissociation phase.

3. Data Analysis:

-

Fit the sensorgrams from different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

FKBP12 is a multifaceted protein with crucial roles in a variety of cellular processes, from immunosuppression to calcium signaling and the regulation of key signaling pathways like mTOR and TGF-β. Its well-defined interactions with small molecules have made it a valuable target for drug development and a powerful tool in chemical biology. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists aiming to further elucidate the intricate functions of FKBP12 and explore its therapeutic potential.

References

- 1. FKBP - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Requirements for peptidyl-prolyl isomerization activity: a comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biokin.com [biokin.com]

- 21. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 28. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

RC32 PROTAC: A Chemical Probe for Targeted FKBP12 Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This guide provides a comprehensive technical overview of RC32, a potent and well-characterized PROTAC designed to induce the degradation of the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in various cellular processes, including protein folding, signal transduction, and immunosuppression.[1] RC32 serves as a valuable chemical probe for studying the biological consequences of FKBP12 knockdown in a rapid, reversible, and dose-dependent manner.

RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Specifically, RC32 utilizes rapamycin (B549165) as the FKBP12-binding moiety and pomalidomide (B1683931) to engage the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between FKBP12, RC32, and CRBN, leading to the polyubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3]

This guide will detail the quantitative data associated with RC32's activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved.

Data Presentation

The following tables summarize the quantitative data for RC32, providing insights into its degradation efficiency, selectivity, and in vivo activity.

Table 1: In Vitro Degradation Efficiency of RC32

| Cell Line | DC50 (nM) | Incubation Time (hours) | Species | Reference |

| Jurkat | ~0.3 | 12 | Human | [4] |

| Hep3B | 0.9 | Not Specified | Human | [5] |

| HuH7 | 0.4 | Not Specified | Human | [5] |

| Other Human Cell Lines | Potent | 12 | Human | [3] |

| Rat Cells | Potent | 12 | Rat | [3] |

| Mouse Cells | Potent | 12 | Mouse | [3] |

| Chicken Cells | Potent | 12 | Chicken | [3] |

| Primary Cardiac Myocytes | Potent (at 1 µM) | 12 | Mouse | [3] |

Table 2: In Vivo Administration and Efficacy of RC32

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day for 1 day | Significant FKBP12 degradation in most organs (except brain) | [4] |

| Mice | Oral (p.o.) | 60 mg/kg, twice a day for 1 day | Significant FKBP12 degradation | [2][4] |

| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day for 1 day | High degradation efficiency of FKBP12 | [2] |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 2 days | Efficient degradation of FKBP12 in most organs examined | [4] |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, stomach | [4] |

Table 3: Selectivity Profile of RC32

| Protein Family | Specific Isoforms | Effect of RC32 | Reference |

| FKBPs | FKBP51, FKBP11 | No evident degradation in Jurkat cells | [3] |

| FKBPs | FKBP25 | Degradation can be controlled with proper dosage | [3] |

| Kinases | S6K, S6 (mTOR pathway downstream effectors) | No influence on phosphorylation | [3] |

| Other | Calcineurin | No inhibition of activity | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RC32.

Western Blotting for FKBP12 Degradation

This protocol is adapted from standard procedures for assessing PROTAC-mediated protein degradation.

a. Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for the desired duration (e.g., 12 hours).

b. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a bicinchoninic acid (BCA) protein assay.

c. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for FKBP12 (diluted in blocking buffer) overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

e. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the FKBP12 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the RC32 concentration to determine the DC50 value.

Cell Viability Assay

This protocol outlines a general method to assess the effect of RC32 on cell proliferation.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of RC32. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

b. Incubation:

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

c. Viability Measurement (using a reagent like CellTiter-Glo®):

-

Equilibrate the 96-well plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

d. Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the RC32 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides a framework for demonstrating the formation of the FKBP12-RC32-CRBN ternary complex.

a. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) known to express both FKBP12 and CRBN.

-

Treat the cells with RC32 at a concentration known to induce degradation (e.g., 100 nM) and a vehicle control (DMSO) for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs. To stabilize the complex, a proteasome inhibitor (e.g., MG132) can be added prior to RC32 treatment.

b. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

c. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against either FKBP12 or CRBN (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

d. Washes and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FKBP12, CRBN, and any relevant tags to detect the co-immunoprecipitated proteins. The presence of both FKBP12 and CRBN in the immunoprecipitate from the RC32-treated sample (and their absence or significant reduction in the control samples) would indicate the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathways

The degradation of FKBP12 by RC32 can impact several key signaling pathways.

Caption: Mechanism of action of RC32 PROTAC.

Caption: Involvement of FKBP12 in the mTOR signaling pathway.

Caption: Role of FKBP12 in regulating the TGF-β signaling pathway.

Experimental Workflow

Caption: General experimental workflow for characterizing RC32.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating BMP Signaling with RC32 PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the use of RC32, a Proteolysis Targeting Chimera (PROTAC), to investigate and modulate BMP signaling. RC32 operates by targeting the FK506-Binding Protein 12 (FKBP12) for degradation, a protein known to inhibit BMP type I receptors.[2][3] By degrading FKBP12, RC32 effectively potentiates BMP signaling, offering a powerful tool for studying this pathway and for potential therapeutic applications.[2][3]

This document details the mechanism of action of RC32, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its characterization, and visualizes key processes using Graphviz diagrams.

Data Presentation

RC32-Mediated FKBP12 Degradation

RC32 is a potent and specific degrader of FKBP12.[2][4] Its efficacy has been demonstrated across various cell lines.

| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |

| Jurkat | ~0.3 | 12 | [2] |

| Hep3B | 0.9 | 15 | [2] |

| HuH7 | 0.4 | 15 | [2] |

Table 1: Dose-Dependent Degradation of FKBP12 by RC32 in Various Cell Lines. The half-maximal degradation concentration (DC50) indicates the potency of RC32 in inducing the degradation of FKBP12.

The degradation of FKBP12 by RC32 is a rapid process, with near-complete degradation observed within 4 to 6 hours of treatment in hepatocellular carcinoma cell lines.[2] Furthermore, the effect is sustained, with phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels, a downstream marker of BMP signaling activation, remaining elevated for more than 36 hours after RC32 washout, in contrast to the transient activation seen with small molecule inhibitors like FK506 or Rapamycin.[2]

Potentiation of BMP Signaling by RC32

Degradation of FKBP12 by RC32 leads to a significant increase in BMP signaling activity, as evidenced by the phosphorylation of SMAD1/5/8 and the upregulation of BMP target genes.

| Cell Line | Treatment | Fold Change in pSMAD1/5/8 | Fold Change in ID1 mRNA | Reference |

| Hep3B | RC32 (100 nM, 15h) | Dose-dependent increase | Upregulated | [2][3] |

| HuH7 | RC32 (100 nM, 15h) | Dose-dependent increase | Upregulated | [2][3] |

| Multiple Myeloma | RC32 + BMP6 | Potentiated SMAD1/5 activity | - | [5] |

Table 2: Quantitative Analysis of BMP Pathway Activation by RC32. RC32 treatment leads to a significant, dose-dependent increase in the phosphorylation of SMAD1/5/8 and the expression of the BMP target gene ID1.

Synergistic Effect of RC32 and BMP Ligands on Cell Viability

In the context of multiple myeloma, where BMP signaling can induce apoptosis, RC32 acts synergistically with BMP ligands to reduce cell viability.

| Cell Line | Treatment | Effect on Cell Viability | Reference |

| INA-6 | RC32 + BMP6 (7.5 ng/mL) | Potent enhancement of BMP6-induced loss of viability | [5] |

| IH-1 | RC32 + BMP6 (7.5 ng/mL) | Enhanced BMP6-induced loss of viability | [5] |

| Karpas-417 | RC32 + BMP6 (7.5 ng/mL) | Enhanced BMP6-induced loss of viability | [5] |

Table 3: Synergistic Cytotoxicity of RC32 and BMP6 in Multiple Myeloma Cell Lines. The combination of RC32 and BMP6 leads to a more pronounced decrease in cell viability compared to either agent alone.

Experimental Protocols

Western Blotting for FKBP12 Degradation and pSMAD1/5/8 Activation

This protocol details the assessment of protein degradation and signaling pathway activation via western blotting.

Materials:

-

Cell culture reagents

-

RC32 PROTAC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FKBP12, anti-pSMAD1/5/8, anti-SMAD1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of RC32 for the desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for BMP Target Gene Expression

This protocol outlines the measurement of changes in the expression of BMP target genes, such as ID1 and SMAD7.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., ID1, SMAD7) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with RC32 as described for the western blot protocol. Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the reference gene.

Cell Viability (MTT) Assay

This protocol describes how to assess the effect of RC32, alone or in combination with BMP ligands, on cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

RC32 PROTAC and BMP ligand (e.g., BMP6)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of RC32, with or without a fixed concentration of a BMP ligand. Include appropriate vehicle and ligand-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Caption: Canonical BMP Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nva.sikt.no [nva.sikt.no]

- 4. researchgate.net [researchgate.net]

- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma | Haematologica [haematologica.org]

RC32 PROTAC: A Novel Approach to Modulate Iron Metabolism via Targeted FKBP12 Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) RC32, focusing on its mechanism of action and its significant impact on iron metabolism. RC32 offers a novel chemical knockdown strategy to study the in vivo functions of FKBP12 and presents a potential therapeutic avenue for diseases characterized by iron overload.

Introduction to RC32 PROTAC

RC32 is a potent and specific degrader of the FK506-binding protein 12 (FKBP12). It is a heterobifunctional molecule composed of three key components: a ligand that binds to FKBP12 (Rapamycin), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a linker connecting the two. This design allows RC32 to recruit FKBP12 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.

Mechanism of Action: Linking FKBP12 Degradation to Iron Metabolism

The primary mechanism by which RC32 influences iron metabolism is through the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 is a known inhibitor of the BMP type I receptor. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling cascade.

Activated BMP receptors phosphorylate Smad1/5/8 proteins. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of hepcidin (B1576463). Hepcidin is the master regulator of iron homeostasis. It functions by binding to the iron exporter ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation. This ultimately leads to a decrease in dietary iron absorption and a reduction in the release of recycled iron into the circulation, resulting in lower serum iron levels.[1][2]

A significant advantage of RC32 over traditional FKBP12 ligands like FK506 and Rapamycin is its lack of immunosuppressive activity. While FK506 and Rapamycin also activate BMP signaling, they concurrently inhibit calcineurin and mTOR, respectively, leading to immunosuppression. RC32-mediated degradation of FKBP12 does not affect these pathways, making it a more specific tool for studying and potentially treating iron-related disorders.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and in vivo effects of RC32.

Table 1: In Vitro Efficacy of RC32

| Cell Line | DC50 (nM) | Treatment Duration (hours) |

| Jurkat | ~0.3 | 12 |

| Hep3B | 0.9 | Not Specified |

| HuH7 | 0.4 | Not Specified |

Table 2: In Vivo Studies with RC32

| Animal Model | Dosage and Administration | Duration | Key Findings |

| Mice | 30 mg/kg, i.p., twice a day | 1 day | Significant degradation of FKBP12 in most organs (except brain). |

| Mice | 60 mg/kg, orally, twice a day | 1 day | Significant degradation of FKBP12. |

| Mice | Not Specified | Not Specified | Transiently elevated serum hepcidin and reduced serum iron levels, comparable to FK506.[1][4] |

| Bama Pigs (20 kg) | 8 mg/kg, i.p., twice a day | 2 days | Efficient degradation of FKBP12 in most examined organs. |

| Rhesus Monkeys | 8 mg/kg, i.p., twice a day | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. |

Experimental Protocols

In Vitro FKBP12 Degradation Assay

Objective: To determine the DC50 of RC32 in a specific cell line.

Methodology:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 6-well plates. Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for 12 hours. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation for each RC32 concentration relative to the vehicle control. Determine the DC50 value by plotting the percentage of degradation against the log of the RC32 concentration and fitting the data to a dose-response curve.

In Vivo Study of RC32's Effect on Iron Metabolism in Mice

Objective: To assess the impact of RC32 administration on serum hepcidin and iron levels in mice.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

RC32 Formulation and Administration: Prepare RC32 for intraperitoneal (i.p.) injection. A typical formulation involves dissolving RC32 in DMSO to create a stock solution, which is then diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline.

-

Experimental Groups:

-

Vehicle control group (receiving the vehicle solution).

-

RC32 treatment group (e.g., 30 mg/kg body weight, administered i.p. twice daily).

-

-

Treatment and Sample Collection: Administer the treatment for a specified duration (e.g., 1-3 days). At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding.

-

Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 10 minutes to separate the serum. Store the serum at -80°C until analysis.

-

Serum Hepcidin Measurement (ELISA):

-

Use a commercially available mouse hepcidin ELISA kit.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves adding standards and serum samples to a microplate pre-coated with an anti-hepcidin antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the hepcidin concentration in the serum samples based on the standard curve.

-

-

Serum Iron Measurement:

-

Use a commercially available colorimetric serum iron assay kit.

-

The principle of the assay usually involves the dissociation of iron from transferrin in an acidic buffer, followed by the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex with a chromogen (e.g., ferrozine).

-

Measure the absorbance of the colored complex and calculate the serum iron concentration based on a standard curve.

-

-

Data Analysis: Compare the serum hepcidin and iron levels between the vehicle-treated and RC32-treated groups using an appropriate statistical test (e.g., t-test).

Visualizations

Caption: Mechanism of RC32-mediated FKBP12 degradation.

Caption: RC32's effect on the iron metabolism signaling pathway.

References

Unraveling the Cellular Tapestry: A Technical Guide to the Consequences of FKBP12 Degradation by RC32

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. RC32, a potent and specific PROTAC, leverages this technology to induce the degradation of FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in a multitude of cellular processes, including signal transduction, protein folding, and ion channel regulation.[1][2][3] This technical guide provides an in-depth exploration of the cellular sequelae of RC32-mediated FKBP12 degradation, offering a comprehensive resource for researchers in drug discovery and cellular biology. We will delve into the quantitative effects of RC32, the detailed methodologies for its characterization, and the intricate signaling pathways it perturbs.

Mechanism of Action: RC32-Mediated FKBP12 Degradation

RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[4][5] By simultaneously engaging both FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of FKBP12 by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[6] The catalytic nature of this process allows a single molecule of RC32 to induce the degradation of multiple FKBP12 proteins.[6]

Quantitative Analysis of RC32-Induced FKBP12 Degradation

The potency of RC32 is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These parameters are crucial for comparing the efficacy of RC32 across different cell types and experimental conditions.

| Cell Line | DC50 (nM) | Treatment Time (hours) | Dmax (%) | Reference |

| Jurkat | ~0.3 | 12 | >90 | [4][5] |

| Hep3B | 0.9 | - | >90 | [7] |

| HuH7 | 0.4 | - | >90 | [7] |

Table 1: In Vitro Degradation of FKBP12 by RC32. This table summarizes the reported DC50 values for RC32 in various human cell lines. The Dmax is consistently high, indicating efficient degradation of FKBP12.

| Animal Model | Administration Route | Dosage | Treatment Duration | Organ(s) with Significant Degradation | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day) | 1 day | Most organs (except brain) | [4] |

| Mice | Oral | 60 mg/kg (twice a day) | 1 day | Most organs | [4] |

| Rats | Intraperitoneal (i.p.) | 20 mg/kg (twice every 12h) | 1 day | High degradation efficiency | |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 2 days | Most organs | [4] |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [4] |

Table 2: In Vivo Degradation of FKBP12 by RC32. This table highlights the in vivo efficacy of RC32 in various animal models, demonstrating its potential for systemic administration.

Experimental Protocols

Robust and reproducible experimental design is paramount for evaluating the cellular consequences of FKBP12 degradation. Below are detailed protocols for key assays.

Western Blotting for DC50 and Dmax Determination

Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[2][3]

a. Cell Seeding and Treatment:

-

Seed cells (e.g., Jurkat, Hep3B) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of RC32 in culture medium. A typical concentration range is 0.1 nM to 1000 nM.

-

Treat cells with the RC32 dilutions or vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).

b. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

c. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

e. Detection and Data Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software.

-

Normalize the FKBP12 band intensity to the loading control.

-

Calculate the percentage of remaining FKBP12 relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of RC32 concentration to determine the DC50 and Dmax values.

SMAD Signaling Reporter Gene Assay

This assay measures the transcriptional activity of the SMAD pathway, which is modulated by FKBP12's interaction with the TGF-β receptor.[8]

a. Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect cells with a SMAD Binding Element (SBE)-luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization).

b. Treatment:

-

24 hours post-transfection, replace the medium with a low-serum medium.

-

Treat cells with RC32 at various concentrations, with or without a TGF-β family ligand (e.g., BMP2/6), for 18-24 hours.

c. Luciferase Assay:

-

Lyse the cells.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Compare the normalized luciferase activity in RC32-treated cells to control cells to determine the effect on SMAD transcriptional activity.

Cell Viability (MTT) Assay

This assay assesses the impact of FKBP12 degradation on cell viability and proliferation.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat cells with a serial dilution of RC32 for the desired duration (e.g., 24, 48, 72 hours).

b. MTT Assay:

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[5][7][9][10]

c. Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Intracellular Calcium Imaging

To investigate the effect of FKBP12 degradation on calcium signaling, intracellular calcium levels can be monitored using fluorescent indicators.[1][6][11][12][13]

a. Cell Loading:

-

Load cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

b. Treatment and Stimulation:

-

Treat cells with RC32 for a sufficient time to induce FKBP12 degradation.

-

Stimulate cells with an agonist that induces calcium release (e.g., caffeine (B1668208) for ryanodine (B192298) receptors or ATP for IP3 receptors).

c. Imaging and Data Analysis:

-

Record fluorescent signals using a fluorescence microscope or a plate reader.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

-

Analyze the amplitude, frequency, and duration of calcium transients in RC32-treated versus control cells.

Cellular Consequences of FKBP12 Degradation

Potentiation of TGF-β/BMP Signaling

FKBP12 is a known negative regulator of the Transforming Growth Factor-beta (TGF-β) type I receptor.[1][12] By binding to the receptor's glycine-serine-rich (GS) domain, FKBP12 prevents its spontaneous activation. Degradation of FKBP12 by RC32 removes this inhibitory constraint, leading to the potentiation of downstream signaling through the SMAD pathway.[7][8] Specifically, in multiple myeloma cells, RC32 treatment has been shown to enhance ligand-induced phosphorylation of SMAD1/5, leading to increased expression of target genes like ID1 and ultimately inducing cell death.[8]

Avoidance of mTOR Inhibition and Immunosuppression

Rapamycin, the parent compound of the FKBP12-binding moiety of RC32, exerts its immunosuppressive effects by forming a complex with FKBP12 that inhibits the mammalian Target of Rapamycin (mTOR).[2] However, RC32 is designed to degrade FKBP12 rather than form a stable inhibitory complex with it. Studies have shown that RC32 does not inhibit the phosphorylation of mTOR or its downstream effector S6 Kinase (S6K).[5][7][8] This is a critical distinction, as it suggests that RC32 can potentiate TGF-β/BMP signaling without the concomitant immunosuppressive activity associated with mTOR inhibitors like rapamycin.[7]

Modulation of Intracellular Calcium Signaling